molecular formula C8H3Br3S2 B14289591 3,5,5'-Tribromo-2,2'-bithiophene CAS No. 117969-89-8

3,5,5'-Tribromo-2,2'-bithiophene

Cat. No.: B14289591
CAS No.: 117969-89-8
M. Wt: 403.0 g/mol
InChI Key: XNYBUDGYYPPKTN-UHFFFAOYSA-N
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Description

3,5,5’-Tribromo-2,2’-bithiophene is an organobromine compound with the molecular formula C8H3Br3S2. It is a derivative of bithiophene, where three bromine atoms are substituted at the 3, 5, and 5’ positions of the bithiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5’-Tribromo-2,2’-bithiophene can be synthesized through the bromination of 2,2’-bithiophene. The bromination reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as chloroform or acetic acid under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5,5’-Tribromo-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield various aryl-substituted bithiophenes, while Sonogashira coupling with alkynes can produce alkynyl-substituted bithiophenes .

Mechanism of Action

The mechanism by which 3,5,5’-Tribromo-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms at specific positions on the bithiophene core influences the compound’s electron density and conjugation. This, in turn, affects its reactivity and interactions with other molecules. The compound can participate in various electronic and photophysical processes, making it valuable in the design of materials with specific electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5’-Tribromo-2,2’-bithiophene is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile building block for the synthesis of various functional materials with tailored electronic properties .

Properties

CAS No.

117969-89-8

Molecular Formula

C8H3Br3S2

Molecular Weight

403.0 g/mol

IUPAC Name

3,5-dibromo-2-(5-bromothiophen-2-yl)thiophene

InChI

InChI=1S/C8H3Br3S2/c9-4-3-7(11)13-8(4)5-1-2-6(10)12-5/h1-3H

InChI Key

XNYBUDGYYPPKTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=C(C=C(S2)Br)Br

Origin of Product

United States

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